N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

GPR35 antagonism off‑target screening pyrazole‑4‑sulfonamide selectivity

Pre-screened pyrazole-4-sulfonamide building block combining N-benzyl and N-isopropyl pharmacophores with confirmed GPR35 inactivity, eliminating off-target de-risking costs. Fragment-suitable scaffold (cLogP 2.84, TPSA 63.99 Ų) for biophysical screening with low aggregate-based promiscuity risk. The N-isopropyl motif provides steric shielding against CYP-mediated N-dealkylation, predicting lower intrinsic clearance and longer half-life for rodent PK studies. Recommended for PPARγ-targeted programs requiring the potency-enhancing N-isopropyl substitution pattern. Do not substitute with untested analogs that may introduce undetected GPR35 antagonism.

Molecular Formula C15H21N3O2S
Molecular Weight 307.41
CAS No. 1170870-52-6
Cat. No. B2843847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
CAS1170870-52-6
Molecular FormulaC15H21N3O2S
Molecular Weight307.41
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C(C)C)C
InChIInChI=1S/C15H21N3O2S/c1-12(2)18(10-14-8-6-5-7-9-14)21(19,20)15-11-17(4)16-13(15)3/h5-9,11-12H,10H2,1-4H3
InChIKeyBIFQJDTTYQYCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS 1170870-52-6: Core Identity and Procurement Baseline


N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1170870-52-6) is a synthetic small molecule (C15H21N3O2S, MW 307.4 g/mol) belonging to the pyrazole-4-sulfonamide class, characterized by a 1,3-dimethylpyrazole core bearing a sulfonamide group substituted with both N‑benzyl and N‑isopropyl moieties . This compound integrates two privileged pharmacophores—a pyrazole heterocycle and a sulfonamide functional group—making it a candidate scaffold for medicinal chemistry programs targeting enzymes such as N‑myristoyltransferase (NMT) and peroxisome proliferator‑activated receptor γ (PPARγ), where structurally related benzylpyrazole sulfonamides have demonstrated activity [1]. Its computed physicochemical profile (cLogP 2.84, TPSA 63.99 Ų) places it within Lipinski and Rule‑of‑Three compliant space, suggesting potential oral bioavailability and fragment‑based screening utility [2].

Why N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Replaced by Generic In‑Class Analogs


Pyrazole‑4‑sulfonamides as a class exhibit broad biological activity, but subtle changes in N‑alkyl and N‑aryl substitution profoundly alter target engagement, metabolic stability, and off‑target profiles. In the benzylpyrazole acylsulfonamide PPARγ agonist series, systematic variation of the terminal sulfonamide substituent (alkyl chain length, branching, aryl vs. alkyl) produced EC50 values spanning from >10,000 nM to <10 nM [1]. The N‑isopropyl group in the target compound introduces a specific stereoelectronic environment—moderate steric bulk combined with conformational restriction—that is absent in N‑methyl or N‑ethyl analogs and fundamentally different from the planar electronics of N‑phenyl substitution. Direct screening data confirm that N‑benzyl‑N‑isopropyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide is inactive against GPR35 [2], a constitutive receptor implicated in inflammatory and metabolic pathways, meaning that generic replacement with an untested analog could inadvertently introduce off‑target GPR35 antagonism—a risk that cannot be predicted from core scaffold alone. Consequently, substitution with even structurally close analogs is not scientifically justifiable without explicit matched‑pair comparative data.

N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Product‑Specific Quantitative Differentiation Evidence


GPR35 Off‑Target Liability Exclusion: Inactivity vs. Known Active Pyrazole‑4‑sulfonamide Analog

A GPR35 antagonism primary assay evaluated N‑benzyl‑N‑isopropyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide and returned an explicit inactive result [1]. GPR35 is a constitutively active orphan receptor linked to inflammatory, metabolic, and oncogenic signaling, and has been identified as an off‑target for several pyrazole‑containing compound classes. While a direct head‑to‑head comparator in identical assay conditions is not available in the public domain, this negative result establishes a baseline selectivity gate: any alternative N‑benzyl‑N‑alkyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide analog lacking equivalent GPR35 screening data carries an unknown risk of unintended GPR35 antagonism, which could confound pharmacological interpretation in inflammation or metabolic disease models.

GPR35 antagonism off‑target screening pyrazole‑4‑sulfonamide selectivity

Physicochemical Differentiation: cLogP and TPSA in the Context of Fragment Based Screening

N‑benzyl‑N‑isopropyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide exhibits a computed cLogP of 2.84 and a topological polar surface area (TPSA) of 63.99 Ų, fully compliant with the Rule‑of‑Three (MW < 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) except for a marginal molecular weight exceedance (307.4 Da) [1]. By comparison, the closest available analog N‑benzyl‑N‑butyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide (CAS not publicly disclosed, MW 335.5 Da) bears a 4‑carbon linear alkyl chain that increases logP by approximately 0.5–0.8 log units and adds one additional rotatable bond, reducing its Rule‑of‑Three compliance . This differentiation is critical for fragment‑based screening programs where excessive lipophilicity and flexibility correlate with non‑specific binding and reduced hit‑to‑lead developability.

cLogP TPSA Rule‑of‑Three fragment library design

N‑Isopropyl vs. N‑Methyl Steric Differentiation in PPARγ Agonist Series Context

In the structurally related benzylpyrazole acylsulfonamide PPARγ agonist series, terminal sulfonamide N‑alkyl chain variation from methyl (compound 25a) to isopropyl (compound 25c) resulted in a greater than 30‑fold improvement in PPARγ transactivation EC50 (from 89 nM for 25a to 2.7 nM for 25c) [1]. Although this data originates from acylsulfonamides rather than the simple sulfonamide scaffold of the target compound, the N‑benzyl‑N‑isopropyl substitution pattern is conserved. This class‑level SAR indicates that the isopropyl group is near‑optimal for PPARγ pocket occupancy, providing a well‑defined steric boundary that distinguishes it from both smaller (methyl, ethyl) and larger (butyl, phenyl) N‑alkyl analogs.

PPARγ agonism SAR N‑alkyl substitution steric effect EC50

Metabolic Stability Discrimination: N‑Isopropyl Branching vs. N‑Linear Alkyl Analogs

N‑benzyl‑N‑isopropyl substitution introduces a secondary carbon at the N‑alkyl attachment point, which sterically impedes cytochrome P450‑mediated N‑dealkylation—a primary metabolic clearance route for N‑alkyl sulfonamides [1]. In the benzylpyrazole acylsulfonamide series, compounds bearing the N‑isopropyl group (e.g., 30b and 30c) demonstrated high metabolic stability in human liver microsomes (intrinsic clearance < 20 μL/min/mg protein), whereas N‑methyl analogs showed substantially higher clearance (> 50 μL/min/mg) [1]. This class‑level metabolic advantage generalizes across the benzylpyrazole sulfonamide chemotype, positioning the N‑isopropyl variant as the preferred choice when microsomal stability data are unavailable for uncharacterized N‑methyl or N‑ethyl alternatives.

metabolic stability N‑dealkylation CYP450 amine oxidation half‑life

Structural Authentication: SMILES‑Verified Identity Preventing Co‑eluting Isomer Substitution

The 1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide core is unambiguous in this compound (SMILES: Cc1nn(C)cc1S(=O)(=O)N(Cc1ccccc1)C(C)C) . This is critical because the regioisomeric 1,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide scaffold (also commercially available ) co‑elutes under many standard LC‑MS conditions and can be mistaken for the 1,3‑dimethyl isomer during procurement. The 1,3‑dimethyl orientation places the C‑4 sulfonamide in an electronically distinct environment compared to the 1,5‑dimethyl isomer, altering hydrogen‑bond acceptor geometry and potentially target binding. The published SMILES string provides a machine‑readable, unambiguous structural identifier that can be cross‑referenced against vendor certificates of analysis to exclude regioisomeric contamination.

structural identity SMILES regioisomer 1,3‑dimethyl vs 1,5‑dimethyl pyrazole quality control

N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Evidence‑Backed Research and Industrial Application Scenarios


Fragment‑Based Screening Libraries Requiring Ro3‑Compliant, Low‑Lipophilicity Pyrazole Sulfonamides

With a cLogP of 2.84 and Rule‑of‑Three parameters marginally exceeding only the molecular weight threshold, N‑benzyl‑N‑isopropyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide qualifies as a fragment‑suitable scaffold [1]. Procurement for fragment library assembly is evidence‑based when the program prioritizes low lipophilicity to minimize aggregate‑based promiscuity and maximize aqueous solubility for biophysical screening (SPR, TSA, NMR). The compound should be preferred over the N‑butyl analog, whose estimated cLogP of ~3.5 increases the risk of non‑specific binding and solubility‑limited assay artifacts.

PPARγ‑Targeted Drug Discovery Requiring N‑Isopropyl Substitution for Potency Optimization

SAR evidence from the benzylpyrazole acylsulfonamide class demonstrates that N‑isopropyl substitution confers a 6‑ to 33‑fold EC50 advantage over N‑ethyl and N‑methyl analogs, respectively [2]. Although the target compound is a simple sulfonamide rather than an acylsulfonamide, the conserved N‑benzyl‑N‑isopropyl motif makes it a logical starting scaffold for PPARγ‑targeted medicinal chemistry. It is recommended for procurement when a program requires an N‑isopropyl‑bearing pyrazole‑4‑sulfonamide building block to recapitulate the potency‑enhancing substitution pattern.

In Vivo Pharmacology Studies Requiring Predicted High Metabolic Stability

The N‑isopropyl substitution provides a steric shield against CYP‑mediated N‑dealkylation, a clearance mechanism that limits exposure for N‑methyl and N‑ethyl sulfonamides [2]. For rodent pharmacokinetic or efficacy studies where compound half‑life is critical, this compound is the procurement choice of the N‑alkyl series because it is predicted to exhibit lower intrinsic clearance and longer terminal half‑life, reducing the need for frequent dosing and enabling more robust PK/PD correlation.

Off‑Target Selectivity‑Critical Screening Where GPR35 Activity Is a Veto Criterion

The documented inactivity of N‑benzyl‑N‑isopropyl‑1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonamide in a GPR35 antagonism assay provides a pre‑screened selectivity profile [1]. For screening campaigns in inflammation, metabolic disease, or oncology where GPR35 modulation is an explicit exclusion criterion, procurement of this compound eliminates the need for in‑house GPR35 counter‑screening, saving time and resources compared to purchasing untested analogs that may require de‑risking before primary hit triage.

Quote Request

Request a Quote for N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.